N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-14-9-21(26-33-14)25-22(28)13-27-16-7-5-6-8-19(16)34-20(12-23(27)29)15-10-17(30-2)24(32-4)18(11-15)31-3/h5-11,20H,12-13H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNQIUEAWXHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic compound with significant potential in various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C24H24N4O3S
- Molecular Weight : 464.54 g/mol
- CAS Number : 315708-40-8
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives of isoxazole and thiazolidinone have shown potent antibacterial activity against various strains of bacteria.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5d | 37.9 - 113.8 | Staphylococcus aureus |
| 5g | Not specified | Escherichia coli |
| 5k | Not specified | Pseudomonas aeruginosa |
These compounds exhibited minimal inhibitory concentrations (MICs) that were lower than those of standard antibiotics like ampicillin and streptomycin .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. A related compound showed significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 12.0 |
| A549 | 20.0 |
| HEK293 | >50 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance:
| Enzyme | IC50 (μM) |
|---|---|
| Cyclooxygenase (COX) | 0.39 |
| Lipoxygenase (LOX) | 0.77 |
These findings suggest that the compound may serve as a dual inhibitor of COX and LOX pathways, which are crucial in mediating inflammation .
Case Studies
In a recent study focusing on the synthesis and evaluation of related thiazolidinone derivatives, several compounds were identified that exhibited both antimicrobial and anticancer activities. These studies utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds within the same chemical class. For instance, derivatives of sulfonamide compounds have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The structural features that contribute to this activity include the planar arrangement of the flavone moiety and the ability to form hydrogen bonds, enhancing binding affinity to bacterial targets.
Anticancer Potential
Compounds similar to N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide have been investigated for their anticancer properties. Research indicates that thiazepine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . This suggests that the compound may possess similar mechanisms of action worthy of further exploration.
Neuroprotective Effects
The neuroprotective potential of isoxazole derivatives has been documented in several studies. These compounds are believed to exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems . Given the structural similarities, this compound may also exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various studies have shown that modifications in the substituents on the isoxazole or thiazepine rings can significantly influence biological activity . For instance:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 5-Methyl group | Enhances antibacterial activity | |
| Trimethoxyphenyl | Increases anticancer efficacy | |
| Thiazepine ring | Contributes to neuroprotective effects |
Case Study 1: Antibacterial Evaluation
In a study evaluating various thiazepine derivatives, it was found that modifications at the 2-position significantly increased antibacterial potency against Gram-positive bacteria .
Case Study 2: Anticancer Activity
A series of thiazepine derivatives were tested against human cancer cell lines, revealing that certain modifications led to over 70% inhibition of cell proliferation at low micromolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological Implications
- Trimethoxyphenyl vs. Dimethoxyphenyl : The 3,4,5-trimethoxy substitution in the target compound is critical for interactions with tubulin’s colchicine-binding site, a mechanism exploited in anticancer agents like combretastatin analogues. In contrast, the 3,4-dimethoxy analogue () may exhibit weaker tubulin binding but better solubility due to reduced steric hindrance.
- Heterocyclic Core Differences : The benzo[b][1,4]thiazepine core in the target compound offers conformational rigidity compared to the thiadiazole-piperazine scaffold in . This rigidity may enhance selectivity for specific enzymatic targets, such as kinases or proteases.
- Side Chain Modifications: The N-(5-methylisoxazol-3-yl)acetamide group is shared across both compounds in the table.
Physicochemical and ADME Properties
- The target compound’s higher molecular weight and logP suggest challenges in oral bioavailability, necessitating formulation strategies like nanoparticle encapsulation.
- The trichloroethyl analogue () exhibits extreme lipophilicity, likely limiting aqueous solubility but enhancing blood-brain barrier penetration.
Q & A
Basic: What synthetic methodologies are recommended for constructing the thiazepine core in this compound?
The thiazepine ring can be synthesized via cyclocondensation reactions using thioglycolic acid derivatives and ketones. Key steps include refluxing precursors (e.g., substituted benzaldehydes) with thiourea or thioamides under acidic conditions. Reaction monitoring via TLC (using silica gel plates and UV visualization) and purification via recrystallization (e.g., ethanol/water mixtures) are critical for isolating intermediates .
Basic: How can the structural integrity of the synthesized compound be validated?
Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify carbonyl and amide bands), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, employ X-ray diffraction with SHELX software for refinement .
Advanced: How can researchers optimize the coupling efficiency of the acetamide moiety?
Optimize reaction conditions by testing coupling agents like EDC/HOBt or DCC/DMAP in anhydrous solvents (e.g., DMF or THF). Control reaction temperature (20–25°C) and monitor progress via HPLC (C18 column, acetonitrile/water gradient). Triethylamine is often used as a base to scavenge HCl during chloroacetyl chloride coupling .
Advanced: How to address contradictory biological activity data in different assay systems?
Re-evaluate compound purity (≥95% by HPLC) and solubility (use DMSO stock solutions with sonication). Validate assay protocols using positive controls (e.g., known antimicrobial agents for trimethoxyphenyl derivatives) and replicate experiments across multiple cell lines. Consider metabolic stability via liver microsome assays .
Advanced: What computational approaches predict the compound’s binding affinity to tubulin or kinase targets?
Perform molecular docking (AutoDock Vina, Glide) using crystal structures of tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Analyze binding poses of the 3,4,5-trimethoxyphenyl group for π-π stacking and hydrogen bonding. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
Basic: What are the best practices for storing this compound to ensure stability?
Store lyophilized powder at –20°C under inert atmosphere (argon) to prevent oxidation. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles. Monitor degradation via periodic NMR or LC-MS .
Advanced: How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity?
Use density functional theory (DFT) to calculate electron density maps (Gaussian 09, B3LYP/6-31G* basis set). Compare Hammett σ values of methoxy substituents to predict electrophilic/nucleophilic behavior. Experimentally, assess reactivity via Suzuki-Miyaura coupling or nitration studies .
Basic: Which in vitro assays are appropriate for evaluating antimicrobial activity?
Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fungal susceptibility testing (e.g., C. albicans) using Sabouraud dextrose agar .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
